molecular formula C17H19NO B8639809 2-(1-Phenylcyclobutyl)-1-(pyridin-2-yl)ethanol

2-(1-Phenylcyclobutyl)-1-(pyridin-2-yl)ethanol

Cat. No.: B8639809
M. Wt: 253.34 g/mol
InChI Key: NMGOTHDWTPUALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Phenylcyclobutyl)-1-(pyridin-2-yl)ethanol is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-(1-phenylcyclobutyl)-1-pyridin-2-ylethanol

InChI

InChI=1S/C17H19NO/c19-16(15-9-4-5-12-18-15)13-17(10-6-11-17)14-7-2-1-3-8-14/h1-5,7-9,12,16,19H,6,10-11,13H2

InChI Key

NMGOTHDWTPUALS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(C2=CC=CC=N2)O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Example 68E (1.5 g) in 27 mL of dichloromethane:methanol (9:1) was added NaBH4 (0.1 g, 2.6 mmol). The reaction was monitored by LC/MS, dichloromethane was added to the solution upon completion of the reaction. The mixture was washed with water, dried over Na2SO4, and filtered. The crude product was purified by preparative-HPLC (eluted with petroleum ether/EtOAc=5:1) to afford title compound (0.4 g, 1.6 mmol, 37.2%). LC-Ms: ESI-MS (M+H+): m/e=254.2. 1H NMR (400 MHz, CDCl3), 6 (ppm): 10.82 (br, 2H), 8.59 (d, J=5.2 Hz, 1H), 8.06 (td, J=2.0 Hz, J2=7.8 Hz, 1H), 7.60 (t, J=6.4 Hz, 1H), 7.29-7.24 (m, 3H), 7.19-7.11 (m, 3H), 4.75 (q, J=4.8 Hz, J2=8.0 Hz 1H), 2.67 (q, J1=7.3 Hz, J2=14.2 Hz 1H), 2.54-2.50 (m, 2H), 2.39-2.08 (m, 4H), 1.89-1.82 (m, 1H).
Name
solution
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
37.2%

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